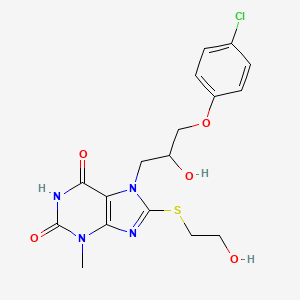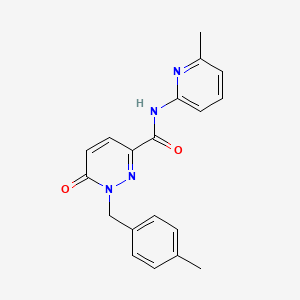![molecular formula C23H21FN6O2 B2521684 5-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-2-phénylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1021020-51-8](/img/structure/B2521684.png)
5-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-2-phénylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ces résultats suggèrent que les dérivés de benzimidazole synthétisés pourraient servir d'inhibiteurs efficaces de l'uréase .
Inhibition de la détection de quorum
La détection de quorum (QS) joue un rôle crucial dans la communication bactérienne et la virulence. Les chercheurs ont conçu et synthétisé des dérivés de 4-fluorophényl-5-méthylène-2(5H)-furanone pour leurs activités d'inhibition de la QS (QSI). Bien que le composé spécifique n'ait pas été directement étudié, il appartient à cette classe de molécules. Des recherches plus approfondies pourraient révéler son potentiel en tant qu'agent QSI .
Inhibition de la lipase de monoacylglycérol (MAGL)
La lipase de monoacylglycérol (MAGL) est une enzyme responsable de la dégradation de l'endocannabinoïde 2-arachidonoylglycérol (2-AG). JNJ-42226314, un inhibiteur de la MAGL, a été caractérisé pharmacologiquement. Bien que non directement lié au composé, la compréhension des mécanismes d'inhibition de la MAGL pourrait fournir des informations sur les applications potentielles .
Inhibition du transporteur de nucléosides
Dans une étude connexe, des chercheurs ont étudié la relation structure-activité des analogues de 4-((4-(2-fluorophényl)pipérazin-1-yl)méthyl)-6-imino-N-(naphtalène-2-yl)-1,3,5-triazin-2-amine (FPMINT). Bien que ce composé diffère légèrement, il inhibe les transporteurs de nucléosides équilibrés (ENT). Ces inhibiteurs peuvent avoir des implications dans la thérapie anticancéreuse et le développement de médicaments antiviraux .
Mécanisme D'action
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Analyse Biochimique
Biochemical Properties
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .
Cellular Effects
The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism . Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity .
Molecular Mechanism
At the molecular level, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition . Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors . This unique binding interaction contributes to its specificity and efficacy as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods . Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function . Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability .
Transport and Distribution
Within cells and tissues, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues . This distribution pattern is crucial for its efficacy as an inhibitor.
Subcellular Localization
The subcellular localization of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is primarily within the plasma membrane, where ENT1 and ENT2 are located . The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane . Post-translational modifications and targeting signals may further influence its localization and activity.
Propriétés
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMFVEWLTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)



![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2521611.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2521613.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

